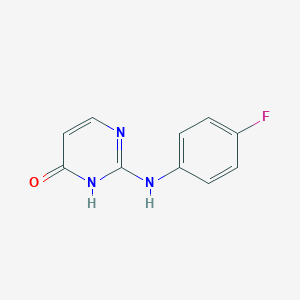
2-(4-fluoroanilino)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluoroanilino)-4(3H)-pyrimidinone, commonly known as PF-04449913, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit potent activity against various types of cancer.
Wirkmechanismus
PF-04449913 works by inhibiting the activity of the Hedgehog signaling pathway, which is known to play a critical role in the development and progression of cancer. By inhibiting this pathway, PF-04449913 can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
PF-04449913 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
PF-04449913 has several advantages for lab experiments, including its potent activity against cancer cells, its well-characterized mechanism of action, and its ability to induce apoptosis. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on PF-04449913. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce potential toxicities. Another area of interest is the identification of biomarkers that can be used to predict patient response to PF-04449913 and guide treatment decisions. Additionally, further studies are needed to determine the long-term safety and efficacy of PF-04449913 in humans.
Synthesemethoden
The synthesis of PF-04449913 involves the condensation of 4-fluoroaniline with 2-cyano-4(3H)-pyrimidinone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
PF-04449913 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent activity against various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
Molekularformel |
C10H8FN3O |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
2-(4-fluoroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) |
InChI-Schlüssel |
FNLBEMGGJIKKRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
![methyl 2-[(4-methylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275039.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)
![methyl 2-(morpholine-4-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275043.png)
![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B275070.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)